molecular formula C15H17N3O3S B3595865 N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B3595865
M. Wt: 319.4 g/mol
InChI Key: KOQIPFBJGKQBDD-UHFFFAOYSA-N
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Description

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex heterocyclic compound that features a thiophene ring fused with a cycloheptane ring, an oxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the cycloheptane ring through cyclization reactions. The oxazole ring is then synthesized and attached to the thiophene-cycloheptane structure. Finally, the carboxamide group is introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases or proteases, resulting in anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
  • N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-8-7-10(18-21-8)14(20)17-15-12(13(16)19)9-5-3-2-4-6-11(9)22-15/h7H,2-6H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQIPFBJGKQBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 3
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 4
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

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